

Agerafenib kinase selectivity profile and binding affinity

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Compound of Interest

Compound Name: Agerafenib

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An In-depth Technical Guide to the Kinase Selectivity Profile and Binding Affinity of **Agerafenib**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile and binding affinity of **Agerafenib** (also known as CEP-32496 or RXDX-105). **Agerafenib** is an orally available, potent inhibitor of the BRAF serine/threonine protein kinase, with a particular focus on the mutated BRAF(V600E) form.^{[1][2][3]} This document details its binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Agerafenib Kinase Selectivity Profile

Agerafenib is a multi-kinase inhibitor that demonstrates high affinity for both the wild-type and V600E mutant forms of BRAF, as well as c-Raf.^[4] It also shows potent activity against a select number of other kinases, including Abl-1, c-Kit, RET, PDGFR β , and VEGFR2.^{[4][5]} Notably, it has insignificant affinity for other kinases in the MAPK pathway, such as MEK-1, MEK-2, ERK-1, and ERK-2.^[4]

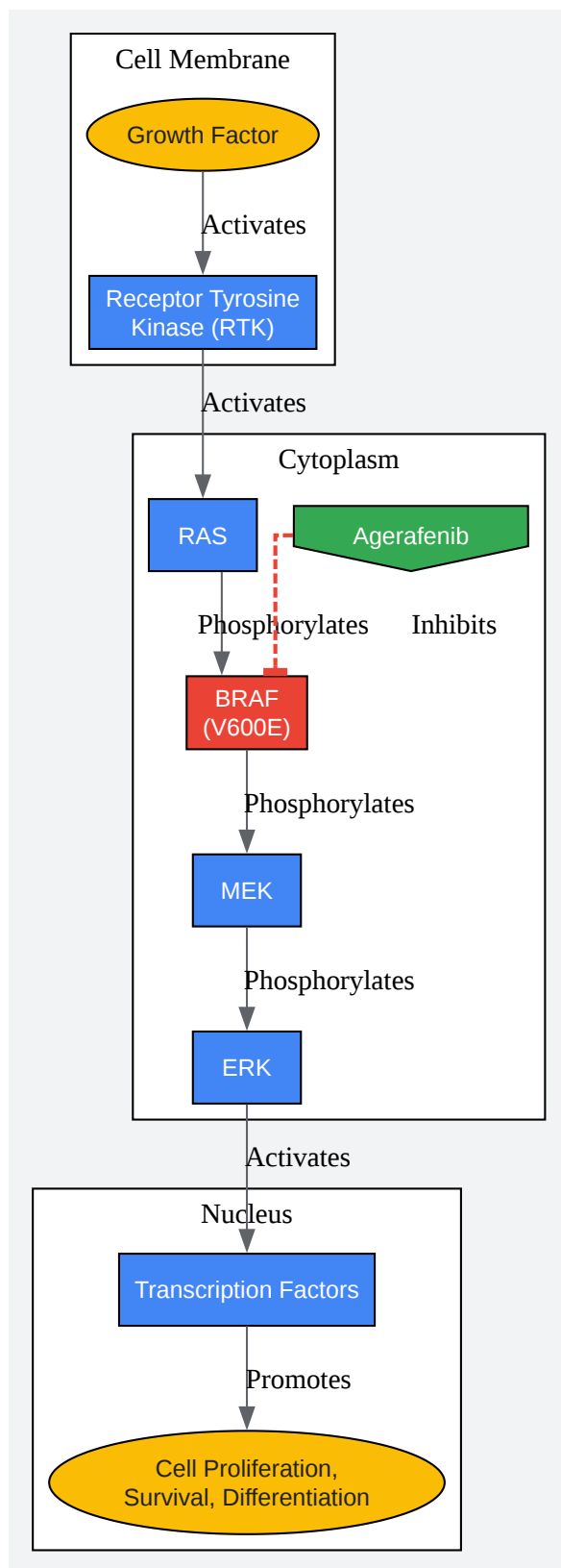
Binding Affinity Data

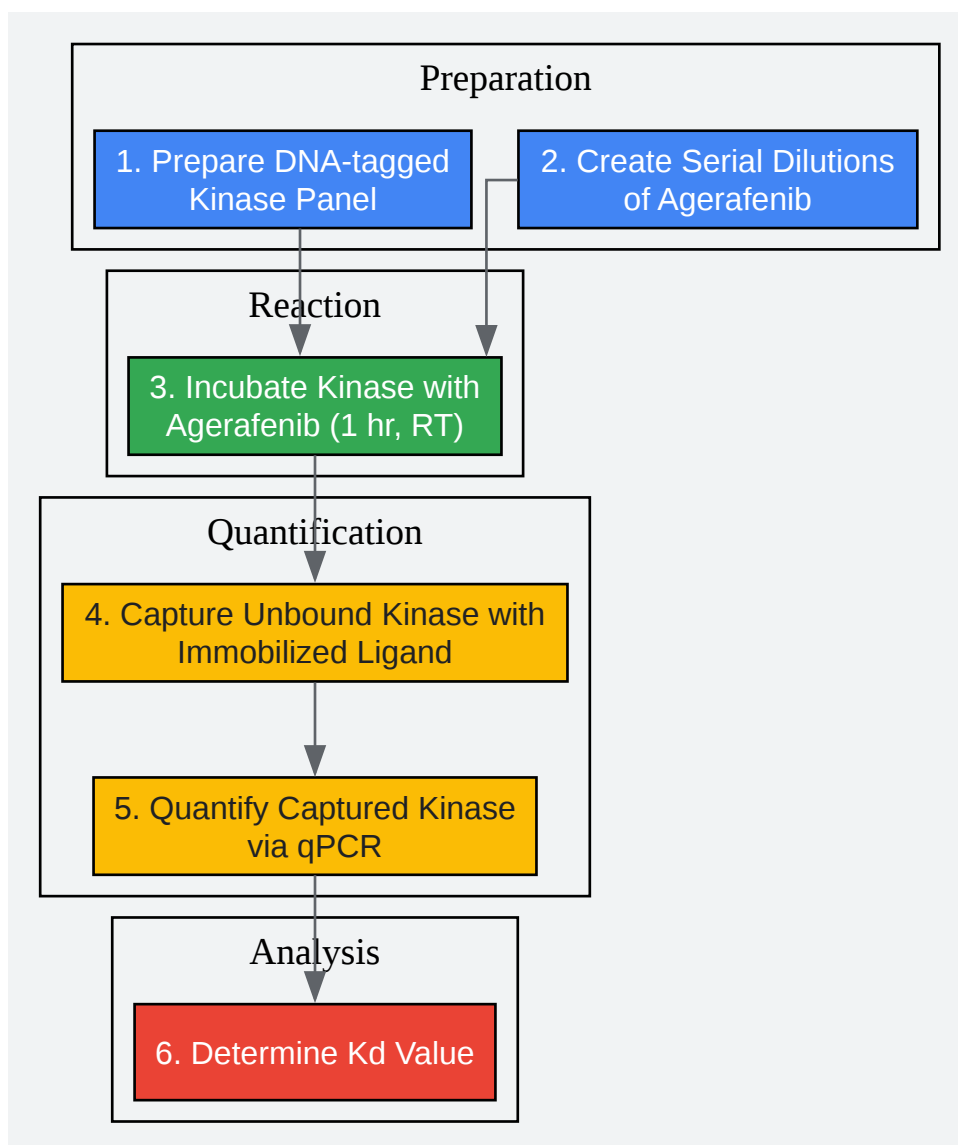
The following table summarizes the quantitative binding affinity (Kd) and inhibitory concentrations (IC50) of **Agerafenib** against various kinases and in cellular assays.

Target/Assay	Parameter	Value (nM)
BRAF(V600E)	Kd	14[4][6]
BRAF(WT)	Kd	36[4]
c-Raf	Kd	39[4]
Abl-1	-	Potent Inhibitor[4]
c-Kit	-	Potent Inhibitor[4]
RET	IC50	0.33[5]
PDGFR β	-	Potent Inhibitor[4]
VEGFR2	IC50	257[5]
VEGFR1	IC50	140[5]
pMEK Inhibition (A375 cells)	IC50	78[4]
pMEK Inhibition (Colo-205 cells)	IC50	60[4]
A375 Cell Proliferation	EC50	78[4]

Key Signaling Pathway: RAF/MEK/ERK

Agerafenib's primary mechanism of action involves the inhibition of the RAF/MEK/ERK signaling pathway, which is frequently constitutively activated in various cancers due to mutations like BRAF V600E.[1][2] By inhibiting BRAF, **Agerafenib** prevents the downstream phosphorylation of MEK and subsequently ERK, leading to a reduction in tumor cell proliferation.[1][2]





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